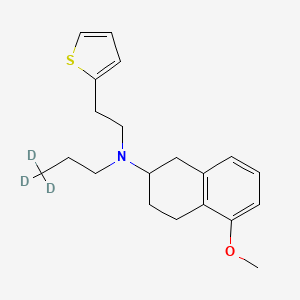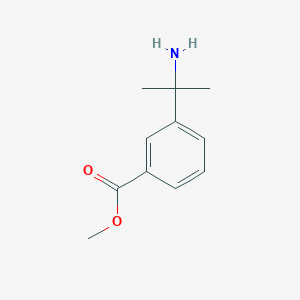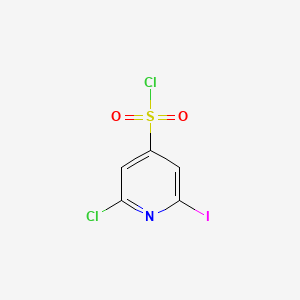
4a-Demethoxysampsone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-Demethoxysampsone B is a natural compound known for its significant potential in scientific research, particularly in the study of various ailments such as cancer. This compound is recognized for its remarkable antitumor capabilities, effectively hindering the proliferation of malignant cells while stimulating programmed cell death.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4a-Demethoxysampsone B involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the use of sodium methoxide in methyl alcohol, followed by refluxing and neutralization with hydrochloric acid . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of high-purity reagents and advanced purification techniques to ensure the compound meets the required standards for research and application .
Analyse Des Réactions Chimiques
Types of Reactions: 4a-Demethoxysampsone B undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups on the compound.
Major Products: The major products formed from these reactions vary depending on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Applications De Recherche Scientifique
4a-Demethoxysampsone B has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s ability to inhibit cell proliferation and induce apoptosis makes it valuable in cancer research.
Medicine: Its antitumor properties are being explored for potential therapeutic applications in oncology.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
The mechanism of action of 4a-Demethoxysampsone B involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to cellular receptors and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis. Key pathways involved include the modulation of voltage-gated ion channels and the enhancement of gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission .
Comparaison Avec Des Composés Similaires
4a-Demethoxysampsone B is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include:
Sampsone B: Another natural product with similar antitumor properties but differing in its molecular structure.
Substituted β-hydroxyamphetamines: These compounds share some structural similarities but differ significantly in their pharmacological activities and applications.
Propriétés
Formule moléculaire |
C15H16O6 |
|---|---|
Poids moléculaire |
292.28 g/mol |
Nom IUPAC |
(4aS,10aR)-3,7,10a-trimethoxy-4,4a-dihydrodibenzo-p-dioxin-1-one |
InChI |
InChI=1S/C15H16O6/c1-17-9-4-5-11-12(6-9)20-14-8-10(18-2)7-13(16)15(14,19-3)21-11/h4-7,14H,8H2,1-3H3/t14-,15-/m0/s1 |
Clé InChI |
JHCCCGDYBWNZBF-GJZGRUSLSA-N |
SMILES isomérique |
COC1=CC(=O)[C@]2([C@H](C1)OC3=C(O2)C=CC(=C3)OC)OC |
SMILES canonique |
COC1=CC(=O)C2(C(C1)OC3=C(O2)C=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-aminoethoxy)ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13442063.png)

![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B13442079.png)


![(2R)-2-[3-[5-[(2R)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-4-hydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B13442096.png)

![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
![ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13442116.png)


![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)

![L-[13C5]Xylose](/img/structure/B13442157.png)
